molecular formula C12H8N2O6 B2986337 2-(5-Nitrofuran-2-amido)benzoic acid CAS No. 99971-02-5

2-(5-Nitrofuran-2-amido)benzoic acid

Cat. No.: B2986337
CAS No.: 99971-02-5
M. Wt: 276.204
InChI Key: YOVABYPJWOIWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitrofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C12H8N2O6 and a molecular weight of 276.21 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure, which includes a nitrofuran moiety and a benzoic acid group.

Scientific Research Applications

2-(5-Nitrofuran-2-amido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Preparation Methods

The synthesis of 2-(5-Nitrofuran-2-amido)benzoic acid typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-(5-Nitrofuran-2-amido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-(5-Nitrofuran-2-amido)benzoic acid can be compared with other nitrofuran compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both nitrofuran and benzoic acid, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-nitrofuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6/c15-11(9-5-6-10(20-9)14(18)19)13-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVABYPJWOIWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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